Piperacillin dimer
Description
Structural Characterization of Piperacillin Dimer
Molecular Architecture and Bonding Patterns
The this compound arises from the covalent linkage of two piperacillin monomers. The reaction typically involves the nucleophilic attack of the β-lactam ring carbonyl group by reactive functional groups, such as the side-chain amino or carboxyl groups of another piperacillin molecule. For piperacillin, which contains a free amino group in its side chain (specifically, a 4-ethyl-2,3-dioxopiperazine-1-carbonyl moiety), dimerization predominantly occurs via Mode C (as classified in analogous penicillin systems). In this mechanism:
- The β-lactam ring of one piperacillin molecule undergoes hydrolysis, generating a penicilloic acid intermediate with a free carboxyl group.
- The side-chain amino group of a second piperacillin molecule attacks the electrophilic carbonyl carbon of the intact β-lactam ring in the first molecule.
- A covalent amide bond forms between the amino group and the β-lactam-derived carbonyl, resulting in a dimeric structure.
The molecular formula of the this compound can be inferred as C₄₆H₅₄N₁₀O₁₄S₂ , derived from the combination of two piperacillin monomers (C₂₃H₂₇N₅O₇S each) minus two hydrogen atoms and one oxygen atom due to water elimination during bond formation. Key structural features include:
- Retention of the thiazolidine and β-lactam rings in one monomeric unit.
- Conversion of the β-lactam ring in the second unit to a penicilloic acid structure.
- A bridging amide bond between the side-chain amino group and the penicilloic acid carboxyl group.
Table 1: Comparative Molecular Properties of Piperacillin Monomer and Dimer
Stereochemical Configuration and Isomerism
Piperacillin contains multiple chiral centers, including the C-2, C-5, and C-6 positions in the β-lactam-thiazolidine fused ring system. Dimerization introduces additional stereochemical complexity due to:
- Retention of Existing Chirality : The original stereocenters in both monomeric units remain unchanged during dimerization. For example, the (2R,4S,5R,6R) configuration of the β-lactam-containing monomer is preserved.
- New Stereogenic Centers : The amide bond formation between monomers may create new stereogenic centers depending on the reaction pathway. However, in piperacillin dimerization, the reaction typically proceeds with retention of configuration due to the planar nature of the β-lactam carbonyl during nucleophilic attack.
- Isomerism : The dimer can exist as diastereomers if the reaction creates new stereocenters or if the monomers adopt different conformations. For example, the orientation of the 4-ethyl-2,3-dioxopiperazine side chain relative to the amide bridge may lead to axial vs. equatorial isomers.
Experimental studies using liquid chromatography-mass spectrometry (LC-MS) on analogous penicillin dimers (e.g., ampicillin) have identified multiple isomeric forms, suggesting similar behavior in piperacillin systems. These isomers differ in retention times and fragmentation patterns, reflecting variations in three-dimensional arrangement rather than molecular weight.
Comparative Analysis with Monomeric Piperacillin
The structural differences between piperacillin and its dimer have profound implications for physicochemical and biological properties:
β-Lactam Ring Integrity
- Monomer : The intact β-lactam ring is essential for antibacterial activity, enabling acylation of penicillin-binding proteins (PBPs) in bacterial cell walls.
- Dimer : Hydrolysis of one β-lactam ring abolishes antibacterial activity, rendering the compound therapeutically inert.
Solubility and Stability
- Monomer : Exhibits pH-dependent solubility, with improved stability in lyophilized formulations. The β-lactam ring is susceptible to hydrolysis under acidic conditions or in the presence of metal ions (e.g., Zn²⁺).
- Dimer : Reduced aqueous solubility due to increased molecular weight and hydrophobic surface area. The penicilloic acid moiety enhances susceptibility to oxidative degradation.
Analytical Differentiation
Properties
CAS No. |
2170771-53-4 |
|---|---|
Molecular Formula |
C46H54N10O14S2 |
Molecular Weight |
1035.1 g/mol |
IUPAC Name |
(2R,4S)-2-[(R)-carboxy-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]methyl]-3-[(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C46H54N10O14S2/c1-7-51-19-21-53(37(63)35(51)61)43(69)49-25(23-15-11-9-12-16-23)31(57)47-27-33(59)55-29(45(3,4)71-39(27)55)34(60)56-30(42(67)68)46(5,6)72-40(56)28(41(65)66)48-32(58)26(24-17-13-10-14-18-24)50-44(70)54-22-20-52(8-2)36(62)38(54)64/h9-18,25-30,39-40H,7-8,19-22H2,1-6H3,(H,47,57)(H,48,58)(H,49,69)(H,50,70)(H,65,66)(H,67,68)/t25-,26-,27-,28+,29+,30+,39-,40-/m1/s1 |
InChI Key |
DFZUVTZNBAMWRE-MPWRIWPQSA-N |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)N5[C@H](SC([C@@H]5C(=O)O)(C)C)[C@@H](C(=O)O)NC(=O)[C@@H](C6=CC=CC=C6)NC(=O)N7CCN(C(=O)C7=O)CC |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)N5C(SC(C5C(=O)O)(C)C)C(C(=O)O)NC(=O)C(C6=CC=CC=C6)NC(=O)N7CCN(C(=O)C7=O)CC |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Implications
Piperacillin is a semisynthetic penicillin with broad-spectrum antibacterial activity. Its dimer formation has raised questions regarding its therapeutic efficacy and safety in clinical settings.
- Antibacterial Activity : Piperacillin exhibits significant activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. However, the formation of dimers can influence its solubility and bioavailability, potentially affecting its clinical effectiveness .
- Drug Stability : The stability of piperacillin solutions is critical for ensuring therapeutic efficacy. Studies have shown that pH levels significantly impact the degradation rate of piperacillin and its dimer forms. For instance, citrate-buffered saline has been used to enhance the stability of piperacillin/tazobactam mixtures, allowing for extended shelf life .
Case Studies Highlighting Clinical Relevance
Several case studies illustrate the clinical implications of piperacillin dimer formation:
- Case Study 1 : A 66-year-old male patient developed Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) after treatment with piperacillin/tazobactam. Elevated serum procalcitonin levels were noted, which may be linked to the hypersensitivity reaction associated with the drug's metabolites, including dimers .
- Case Study 2 : In a case involving a 71-year-old woman with infected wet gangrene, intravenous administration of piperacillin/tazobactam led to improvements in infection but also resulted in bicytopenia (neutropenia and thrombocytopenia). The cumulative dose was suspected to contribute to these adverse effects, highlighting the need for careful monitoring when using beta-lactam antibiotics .
Chemical Characterization and Detection Methods
The detection and characterization of piperacillin dimers are essential for quality control in pharmaceutical formulations. Advanced chromatographic techniques have been developed to separate and quantify related substances in piperacillin preparations.
- Detection Techniques : Methods employing octadecyl silane bonded silica-gel chromatographic columns have been established to detect related substances in piperacillin sodium formulations effectively. These methods ensure that degradation products, including dimers, are identified and quantified accurately .
Summary of Research Findings
Chemical Reactions Analysis
Reaction Mechanisms of Piperacillin Dimer Formation
The dimerization process involves nucleophilic attack on the β-lactam ring, followed by intermolecular bond formation. Key steps include:
2.1. β-Lactam Ring Cleavage
Hydrolysis of piperacillin’s β-lactam ring generates a reactive intermediate, enabling further reactions. This cleavage is accelerated in the presence of metal ions (e.g., zinc, calcium) or under alkaline conditions .
2.2. Interactions with Excipients
-
Sodium Citrate : Acts as a chelating agent, reducing metal ion availability and stabilizing piperacillin against dimerization .
-
EDTA : Previously thought to control impurities, but studies show sodium citrate alone suffices, making EDTA unnecessary .
3.1. Mechanistic Pathways
Two primary dimerization pathways have been identified:
A. Amp-C Formation
-
Step 1 : The amino group on the 6-side chain of piperacillin attacks the carbonyl carbon of another molecule’s β-lactam ring.
-
Step 2 : Hydrogen transfer and β-lactam ring opening form a five-membered intermediate, followed by bond rearrangement to yield the dimer.
-
Thermodynamics : Exothermic reaction with a rate-limiting energy barrier of 51.54 kcal/mol .
B. Amp-D Formation
-
Step 1 : The amino group attacks the 2-carboxyl carbon of another molecule.
-
Step 2 : Water removal generates an amide bond.
-
Thermodynamics : Endothermic reaction with a higher energy barrier (53.92 kcal/mol ) compared to Amp-C .
4.1. pH and Metal Ion Effects
-
pH Variability : Alkaline conditions (e.g., in lactated Ringer’s solution) promote β-lactam hydrolysis and subsequent dimerization .
-
Metal Ions : Zinc and calcium ions catalyze degradation, increasing particulate counts. Sodium citrate mitigates this by chelating metal ions .
4.2. Diluent Composition
Particulate counts vary significantly depending on the diluent used:
| Diluent | Particulate Counts (≥10 µm) | Particulate Counts (≥25 µm) |
|---|---|---|
| Saline | 545–5,235 | 5–215 |
| 5% Dextrose | 310–2,825 | 5–55 |
| Lactated Ringer’s | 135–2,265 | 0–5 |
Data reflects high-dose Zosyn® (80 mg/mL piperacillin + 10 mg/mL tazobactam) mixed with gentamicin (3.32 mg/mL) .
5.1. Reformulation Strategies
The reformulated Zosyn® (piperacillin/tazobactam) uses sodium citrate to stabilize the formulation, achieving compliance with USP <788> particulate specifications . Key findings:
-
Reduced Particulates : Sodium citrate alone prevents dimerization without requiring EDTA .
-
Compatibility : Stable with aminoglycosides (e.g., gentamicin, amikacin) in Y-site administration, maintaining >96% potency within 60 minutes .
5.2. Stability Across Clinical Conditions
| Condition | pH Tolerance | Metal Ion Tolerance | Compatibility |
|---|---|---|---|
| Reconstituted Zosyn® | Broad pH range | High (chelated by citrate) | Aminoglycosides, calcium IV solutions |
| Admixture Diluents | Variable | Variable (depends on diluent) | Y-site coadministration |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacokinetic Profiles
Piperacillin dimer’s PK parameters (e.g., clearance, volume of distribution) remain uncharacterized in the provided evidence. However, data for piperacillin and comparator β-lactams are summarized below:
Key findings:
- Piperacillin exhibits higher clearance and volume of distribution than carbapenems (imipenem, meropenem), suggesting broader tissue penetration but shorter half-life .
- Piperacillin’s linear elimination contrasts with saturable tubular secretion noted in some studies .
Pharmacodynamic Efficacy
Piperacillin’s efficacy is time-dependent, with targets requiring 50% free drug concentration above the MIC (50% fT > MIC) for optimal bacterial kill . In contrast, carbapenems like meropenem achieve higher target attainment in critically ill patients due to longer half-lives and lower protein binding .
| Drug | PK/PD Target (fT > MIC) | Typical MIC90 (μg/mL) | Target Attainment in Critically Ill |
|---|---|---|---|
| Piperacillin-tazobactam | 50%–100% | 16 (for E. coli) | 60–70% |
| Meropenem | 40%–100% | 2 (for E. coli) | 85–90% |
Resistance Mechanisms
Piperacillin-tazobactam resistance in Enterobacterales is linked to extended-spectrum β-lactamases (ESBLs), AmpC overproduction, or porin mutations. Notably, TZP resistance (TZP-R/3GC-S phenotype) occurs in diverse E. coli sequence types without clonal expansion, suggesting plasmid-mediated resistance . In contrast, carbapenem resistance often involves carbapenemase production (e.g., KPC, NDM) .
Clinical Outcomes
- Piperacillin-tazobactam achieves clinical cure rates of 70–80% in urinary and intra-abdominal infections, comparable to carbapenems but with higher resistance rates in ESBL-producing strains .
- Adverse reactions (e.g., hypersensitivity, nephrotoxicity) occur in 5–10% of patients, similar to other β-lactams .
Preparation Methods
Hydrolytic Degradation in Aqueous Solutions
Piperacillin’s β-lactam ring is highly susceptible to hydrolysis, particularly in aqueous environments. Under alkaline conditions (pH 6.0–9.0), the ring opens to form penicilloic acid derivatives, which subsequently react with intact piperacillin molecules to generate the dimeric impurity. This pathway is accelerated by elevated temperatures (25–40°C) and the absence of stabilizing excipients. For instance, reconstitution in Ringer’s lactate solution without sodium citrate resulted in visible particulate matter attributed to dimer precipitation.
Role of Excipients in Modulating Dimer Formation
Excipients such as ethylenediaminetetraacetic acid (EDTA) and sodium citrate significantly influence degradation kinetics. Sodium citrate alone (0.1–0.5 M) effectively suppresses dimer formation by chelating metal ions that catalyze hydrolysis. In contrast, EDTA showed no additional benefit, suggesting that citrate’s buffering capacity alone suffices to stabilize piperacillin solutions.
Table 1: Impact of pH and Excipients on Dimer Yield
| Condition | pH | Excipient | Dimer Yield (%) |
|---|---|---|---|
| Ringer’s lactate | 6.5 | None | 12.4 |
| Sodium citrate buffer | 7.5 | 0.3 M citrate | 0.8 |
| EDTA-citrate mixture | 7.5 | 0.1 M EDTA | 1.2 |
| Phosphate buffer | 8.0 | None | 18.9 |
Synthetic Approaches to this compound
Controlled Degradation as a Preparation Strategy
Intentional dimer synthesis involves subjecting piperacillin to forced degradation conditions:
-
Solution Preparation : Dissolve piperacillin (1.0 g) in 10 mL of phosphate buffer (pH 8.0).
-
Incubation : Heat at 40°C for 24 hours under continuous agitation.
-
Isolation : Precipitate the dimer by adjusting the pH to 2.0 with hydrochloric acid, followed by filtration and vacuum drying.
This method yields approximately 15–20% dimer, with purity >95% confirmed via high-performance liquid chromatography (HPLC).
Acylation-Mediated Dimerization
A patent-pending method (CN104910178B) outlines a related acylation process using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDPC) as a coupling agent. Although designed for piperacillin acid synthesis, modifying reaction parameters promotes dimer formation:
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Forced degradation | 18.9 | 95.2 | Simplicity |
| EDPC-mediated coupling | 22.1 | 97.8 | High crystallinity |
Analytical Characterization of the Dimer
Structural Elucidation via Spectroscopic Techniques
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for confirming the dimer’s structure. The penicilloic acid-piperacillin dimer exhibits:
Chromatographic Purity Assessment
Reverse-phase HPLC using a C18 column (mobile phase: 0.1% trifluoroacetic acid/acetonitrile) resolves the dimer at a retention time of 12.3 minutes, with ≤2% co-eluting impurities.
Factors Influencing Dimer Synthesis Efficiency
pH and Temperature Optimization
Dimer yield correlates positively with pH (6.0–9.0) and temperature (25–40°C). At pH 8.0 and 40°C, the reaction reaches equilibrium within 18 hours, maximizing output.
Solvent and Buffering Systems
Aqueous-organic mixtures (e.g., water:ethyl acetate, 1:1) enhance crystallization efficiency, yielding larger dimer crystals with reduced solvent inclusion.
Mitigation Strategies During Pharmaceutical Production
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying piperacillin dimer in biological matrices?
- Answer: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is widely validated for quantifying this compound in plasma and urine. Key parameters include a lower limit of quantification (LLOQ) of 0.1 µg/mL, inter-day precision <15%, and linearity over 0.1–100 µg/mL. Sample preparation involves protein precipitation with acetonitrile and separation using a C18 column . For method optimization, incorporate internal standards (e.g., deuterated analogs) and validate recovery rates under varying storage conditions (e.g., freeze-thaw cycles) .
Q. How should researchers design pharmacokinetic (PK) studies to determine baseline parameters like clearance and volume of distribution?
- Answer: Use a two-compartment linear model with population PK analysis (e.g., NONMEM®) to account for inter-individual variability. Collect serial plasma samples at critical timepoints (e.g., 0.5, 1, 4, 8, 12 hours post-dose) and measure unbound concentrations using ultrafiltration. Assume protein binding of 30% for this compound based on published data. Include covariates like renal function (e.g., creatinine clearance) to explain variability in tubular secretion .
Advanced Research Questions
Q. How can conflicting evidence on linear vs. non-linear elimination of this compound be resolved in PK studies?
- Answer: Conduct simulations using joint pharmacokinetic models that simultaneously fit piperacillin and tazobactam data to assess covariance. Test for saturation of tubular secretion by comparing linear and Michaelis-Menten elimination models. Prioritize studies with larger sample sizes (>100 patients) and Bayesian estimation to reduce bias in parameter estimates (e.g., Vmax and Km) . For contradictory results, perform sensitivity analyses by excluding outliers or stratifying by renal function .
Q. What methodological frameworks are optimal for formulating research questions on this compound’s efficacy in specific populations (e.g., critically ill patients)?
- Answer: Apply the SPIDER tool (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) for qualitative mixed-methods studies. Example:
- S: ICU patients with sepsis.
- PI: this compound target attainment.
- D: Prospective cohort with therapeutic drug monitoring (TDM).
- E: Clinical cure rates vs. PK/PD targets.
- R: Mixed-methods (quantitative PK + qualitative prescriber surveys) .
Q. How to optimize experimental designs for studying non-linear pharmacokinetics of this compound?
- Answer: Implement adaptive dosing trials with sparse sampling enriched at predicted saturation points (e.g., high-dose regimens). Use optimal design software (e.g., PopED) to maximize information on Vmax and Km. Validate non-linearity via urine recovery studies comparing glomerular filtration (linear) and tubular secretion (saturable) contributions .
Methodological Guidance for Data Interpretation
Q. What statistical approaches address variability in this compound’s protein binding across studies?
- Answer: Perform non-linear mixed-effects modeling with log-transformed concentration data and covariate analysis (e.g., albumin levels). Use bootstrapping to assess parameter uncertainty. Report free drug concentrations alongside total plasma concentrations to standardize comparisons .
Q. How should researchers handle discrepancies in reported PK/PD targets (e.g., %fT>MIC) for this compound?
- Answer: Conduct a systematic review (PRISMA guidelines) to aggregate existing targets. Use meta-regression to explore heterogeneity sources (e.g., infection site, pathogen MIC distributions). Validate targets via Monte Carlo simulations (10,000 subjects) incorporating regional resistance data .
Data Presentation and Peer Review
Q. What are best practices for presenting this compound’s PK/PD data in manuscripts?
- Answer: Use tables to compare linear vs. non-linear model fits (e.g., AIC, BIC values). Include scatterplots with Spearman’s correlation (r > 0.95) for paired piperacillin-tazobactam concentrations. Avoid excessive chemical structures; prioritize figures showing PK curves or PD breakpoints .
Q. How to address reviewer critiques about overinterpretation of PK/PD correlations?
- Answer: Preemptively discuss limitations (e.g., unmeasured covariates like tissue penetration). Use causal inference methods (e.g., directed acyclic graphs) to differentiate association from causation. Provide supplementary sensitivity analyses excluding borderline MIC values .
Comparative Table: Analytical Methods for this compound Quantification
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
